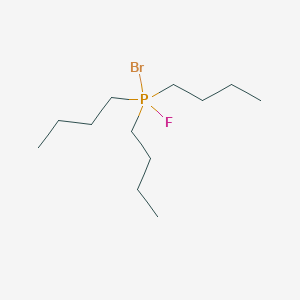![molecular formula C15H14BrNO4 B14416782 Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate CAS No. 80199-28-6](/img/structure/B14416782.png)
Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound with a complex structure that includes bromine, methoxy, and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various binding interactions, while the carbamate group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- 3-Bromo-4-methoxybenzaldehyde
- N-Methyl 4-bromo-3-methoxybenzamide
Uniqueness
Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80199-28-6 |
|---|---|
Formule moléculaire |
C15H14BrNO4 |
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
methyl N-[3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
YJBLVEJAZGAUJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


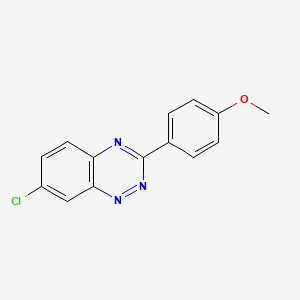

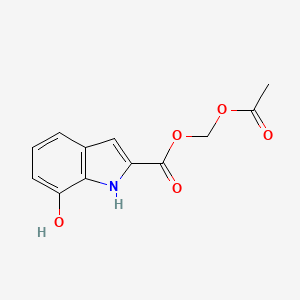
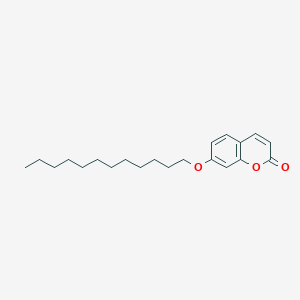

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
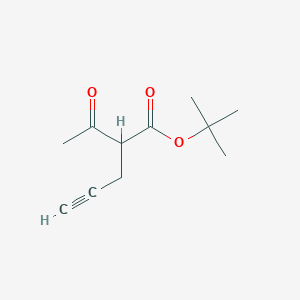
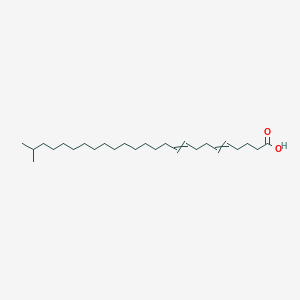

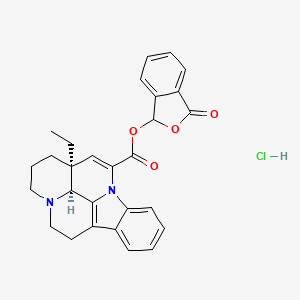

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
